molecular formula C16H15N3O2 B8318828 n-{3-[4-(5-Methyl-furan-2-yl)-imidazol-1-yl]-phenyl}-acetamide

n-{3-[4-(5-Methyl-furan-2-yl)-imidazol-1-yl]-phenyl}-acetamide

Cat. No.: B8318828
M. Wt: 281.31 g/mol
InChI Key: FHMGJGQVPAMIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[4-(5-Methyl-furan-2-yl)-imidazol-1-yl]-phenyl}-acetamide is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[3-[4-(5-methylfuran-2-yl)imidazol-1-yl]phenyl]acetamide

InChI

InChI=1S/C16H15N3O2/c1-11-6-7-16(21-11)15-9-19(10-17-15)14-5-3-4-13(8-14)18-12(2)20/h3-10H,1-2H3,(H,18,20)

InChI Key

FHMGJGQVPAMIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CN(C=N2)C3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 12 (140 mg; 0.5 mmol), 5-methylfuran-2-boronic acid (88.1 mg; 0.7 mmol), Cs2CO3 (179 mg, 0.55 mmol) and propane-1,3-diol (53 mg; 1.4 mmol) in CH3CN (4 mL) was purged with argon and Cl2Pd(PPh3)2 (7 mg; 2 mol %) was added. The mixture was heated in EmrysOptimiser (170° C., 15 min). The reaction mixture was filtered hot through a fritte and the precipitate was extracted with hot CH3CN (8 mL), which was filtered through the same fritte and pooled with the first fraction. The yellow solution was evaporated to dryness and redissolved in 1 mL CH3CN which was purified by preparative LC-MS to give pure title compound 16 mg (11%). HRMS (ESI+): m/z=281.3135 [M+H]
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
88.1 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
7 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
11%

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